N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclopentyloxalamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N'-cyclopentyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN4O4/c27-19-6-8-21(9-7-19)30-11-13-31(14-12-30)22(18-5-10-23-24(15-18)35-17-34-23)16-28-25(32)26(33)29-20-3-1-2-4-20/h5-10,15,20,22H,1-4,11-14,16-17H2,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBNOKGMOJXMCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclopentyloxalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a benzo[d][1,3]dioxole moiety, which is commonly associated with various bioactive molecules, and a cyclopentyloxalamide structure that may enhance its therapeutic efficacy.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure incorporates significant functional groups that contribute to its biological activity. The presence of the benzo[d][1,3]dioxole ring is known to impart various pharmacological properties, including anticancer and antimicrobial activities.
Research indicates that compounds similar to this compound exhibit mechanisms such as:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the S phase, leading to inhibited cell proliferation.
- Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells through various pathways, including mitochondrial apoptosis pathways and the activation of pro-apoptotic proteins like Bax and Bcl-2 .
Anticancer Activity
The anticancer potential of this compound is significant. For instance, analogs containing the benzo[d][1,3]dioxole moiety have demonstrated substantial cytotoxicity against various cancer cell lines. In vitro studies have shown IC50 values ranging from 1.54 µM to 25.72 µM against different cancer types such as HepG2 and MCF7 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N1-(2-(benzo[d][1,3]dioxol-5-yl)... | HepG2 | 2.38 |
| N1-(2-(benzo[d][1,3]dioxol-5-yl)... | MCF7 | 4.52 |
| Doxorubicin | MCF7 | 4.56 |
Case Studies
A recent study explored the anticancer effects of compounds structurally related to this compound. The study found that these compounds significantly inhibited tumor growth in vivo in murine models when administered at optimized doses .
Comparison with Similar Compounds
Key Observations :
- The benzodioxole core is retained across analogs, suggesting its critical role in binding interactions.
Piperazine Ring Modifications
The 4-fluorophenyl group on the piperazine ring can be substituted with other halogens or functional groups:
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
